Acide 6-amino-4-chloronicotinique

Vue d'ensemble

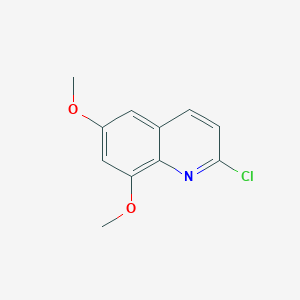

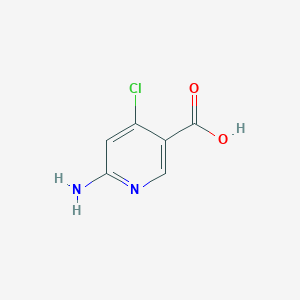

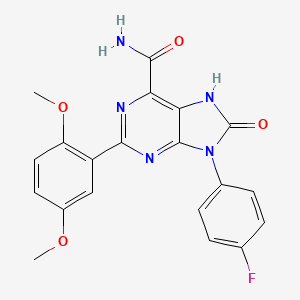

Description

6-Amino-4-chloronicotinic acid is an organic compound with the molecular formula C6H5ClN2O2 It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 6th position and a chlorine atom at the 4th position on the pyridine ring

Applications De Recherche Scientifique

6-Amino-4-chloronicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Safety and Hazards

Mécanisme D'action

Target of Action

It is structurally similar to nicotinic acid (also known as niacin or vitamin b3), which is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue .

Mode of Action

Nicotinic acid can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

All components of vitamin b3, including nicotinic acid, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . Therefore, it is plausible that 6-Amino-4-chloronicotinic acid may affect similar pathways.

Pharmacokinetics

It is known to be a solid at room temperature .

Result of Action

Given its structural similarity to nicotinic acid, it may have similar effects, such as modulating lipid metabolism .

Action Environment

It is recommended to be stored in a dark place under an inert atmosphere .

Analyse Biochimique

Cellular Effects

The effects of 6-Amino-4-chloronicotinic acid on various types of cells and cellular processes are not well-documented. It is possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects need to be confirmed through rigorous scientific research .

Dosage Effects in Animal Models

The effects of different dosages of 6-Amino-4-chloronicotinic acid in animal models are not well-documented. It is possible that there are threshold effects observed in these studies, as well as toxic or adverse effects at high doses. These effects need to be confirmed through rigorous scientific research .

Metabolic Pathways

The metabolic pathways that 6-Amino-4-chloronicotinic acid is involved in, including any enzymes or cofactors that it interacts with, are not well-documented. It is possible that this compound has effects on metabolic flux or metabolite levels. These effects need to be confirmed through rigorous scientific research .

Transport and Distribution

The transport and distribution of 6-Amino-4-chloronicotinic acid within cells and tissues are not well-documented. It is possible that this compound interacts with transporters or binding proteins, and has effects on its localization or accumulation. These effects need to be confirmed through rigorous scientific research .

Subcellular Localization

The subcellular localization of 6-Amino-4-chloronicotinic acid and any effects on its activity or function are not well-documented. It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles. These effects need to be confirmed through rigorous scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-chloronicotinic acid typically involves the chlorination of 6-hydroxynicotinic acid followed by an ammonification reaction. The process begins with the cyclization of DL-malic acid to form 6-hydroxynicotinic acid. This intermediate is then subjected to chlorination to yield 6-chloronicotinic acid. Finally, the chlorinated product undergoes an ammonification reaction to introduce the amino group, resulting in 6-Amino-4-chloronicotinic acid .

Industrial Production Methods: Industrial production of 6-Amino-4-chloronicotinic acid follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. The purification of the final product is achieved through methods such as recrystallization using methanol and activated carbon .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Amino-4-chloronicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Comparaison Avec Des Composés Similaires

6-Chloronicotinic acid: Lacks the amino group, making it less versatile in certain reactions.

6-Aminonicotinic acid:

4-Chloronicotinic acid: Lacks the amino group, limiting its use in biological studies

Uniqueness: 6-Amino-4-chloronicotinic acid is unique due to the presence of both amino and chlorine substituents on the pyridine ring. This dual functionality enhances its reactivity and broadens its range of applications in various fields.

Propriétés

IUPAC Name |

6-amino-4-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBLGNNZCHCRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2375805.png)

amino}acetamide](/img/structure/B2375812.png)

![2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid](/img/structure/B2375818.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2375821.png)

![N-(3,4-dichlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2375822.png)